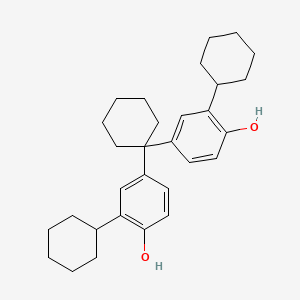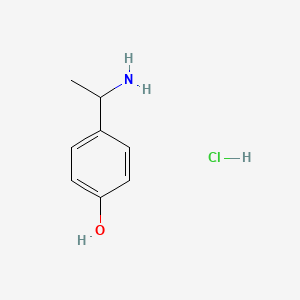
4-(1-Aminoethyl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1-Aminoethyl)phenol hydrochloride” is a chemical compound with the CAS Number: 860767-47-1 . It has a molecular weight of 173.64 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C8 H11 N O . Cl H . The InChI code for this compound is 1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 173.64 . The storage temperature is at room temperature .科学的研究の応用
1. Polymerization and Microencapsulation
4-(1-Aminoethyl)phenol hydrochloride, a type of tyramine, is used in the enzyme-catalyzed synthesis of phenolic polymers within microcapsules. This process involves creating polyelectrolyte microcapsules that allow monomer molecules like tyramine to permeate and polymerize within, forming fluorescent polymeric products. This technique has applications in creating encapsulated materials for various scientific purposes (Ghan et al., 2004).
2. Bioactive Compound Synthesis
Derivatives of 4-aminophenol, which include this compound, are synthesized and characterized for their potential in antimicrobial and antidiabetic activities. These compounds have shown significant inhibition of enzymes related to diabetes and broad-spectrum antimicrobial activities, indicating their potential in therapeutic applications (Rafique et al., 2022).
3. Corrosion Inhibition
Certain phenolic compounds, including those structurally related to this compound, are investigated for their role in inhibiting corrosion of metals in acidic environments. These compounds act as efficient corrosion inhibitors, making them valuable in industrial applications where metal preservation is critical (Tebbji et al., 2005).
4. Spectrophotometric Analysis
In analytical chemistry, derivatives of 4-aminophenol are used in developing methods for the spectrophotometric determination of phenolic compounds. These methods are important for environmental monitoring, particularly in assessing water quality and detecting contaminants (Fiamegos et al., 2000).
5. Phenolic Compound Adsorption
Studies on adsorbents derived from salicylic acid, which is structurally related to this compound, have shown strong adsorption abilities for phenolic compounds. This has significant implications for environmental cleanup and water treatment technologies (An et al., 2012).
Safety and Hazards
生化学分析
Biochemical Properties
4-(1-Aminoethyl)phenol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity . This compound may also interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. Such interactions can result in changes in the expression of genes involved in various cellular processes, including metabolism and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects have been noted, where a specific dosage range is required to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it may affect the activity of enzymes involved in the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall efficacy.
特性
IUPAC Name |
4-(1-aminoethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDFWZASJWHBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
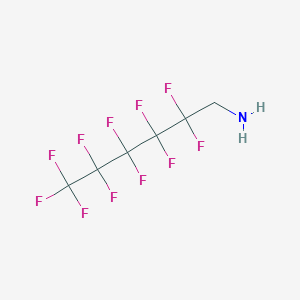
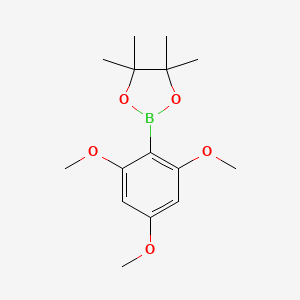


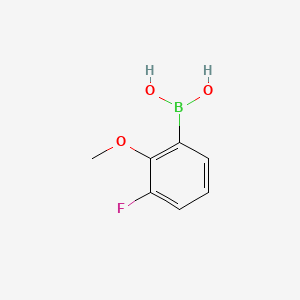

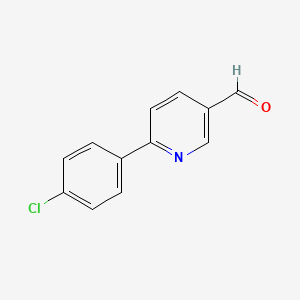
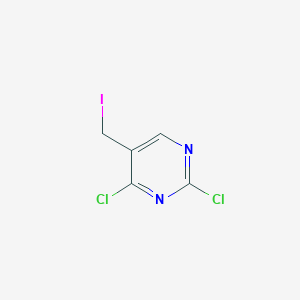
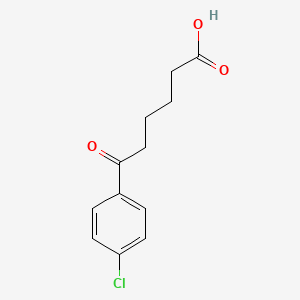
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)
